N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide -

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide

Catalog Number: EVT-3777212
CAS Number:
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide belongs to a class of organic compounds called sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) linked to an amine group (NH2). These compounds are known for their diverse biological activities and are commonly found as building blocks in medicinal chemistry research, particularly in the development of enzyme inhibitors and anti-inflammatory agents. [, , , , , , , ]

Synthesis Analysis
  • Preparation of 4-acetylaminobenzenesulfonyl chloride: This can be achieved by reacting acetanilide with chlorosulfonic acid. []
  • Reaction with 4-methoxybenzaldehyde: The 4-acetylaminobenzenesulfonyl chloride is reacted with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form a chalcone intermediate. [, ]
Chemical Reactions Analysis
  • Cyclization reactions: The compound can potentially undergo cyclization reactions under specific conditions to form heterocyclic ring systems. [, , ]
Mechanism of Action
  • Enzyme inhibition: Sulfonamides are known to act as enzyme inhibitors, often by competing with the natural substrate for the active site of the enzyme. This mechanism is relevant for the inhibition of enzymes such as urease, aldose reductase, and carbonic anhydrase. [, , ]
  • Receptor antagonism: Sulfonamides can also function as receptor antagonists by binding to specific receptors and blocking the action of their natural ligands. This mechanism is relevant for the inhibition of receptors such as EP4, CB2, and MCH1. [, , , ]
Applications
  • Drug discovery: Sulfonamides are important building blocks in drug discovery and development, particularly in the search for new enzyme inhibitors and receptor antagonists for a variety of therapeutic areas. [, , , , , , , , , ]

N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound serves as the parent molecule in a series of synthesized sulfonamide derivatives investigated for their inhibitory effects on DPPH and jack bean urease. The study found that all synthesized compounds, derived from this parent molecule, exhibited higher urease inhibitory activity than the standard, thiourea.

Relevance: This compound is structurally similar to N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide in several ways: both possess a central benzene ring with a 4-acetamidobenzenesulfonyl group. The key difference lies in the presence of a 4-methoxyphenethyl amino group in this compound, whereas the target compound features a 3-(4-methoxyphenyl)acrylamide group.

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: The crystal structure of this compound was investigated, revealing a distorted tetrahedral geometry around the sulfur atom in the sulfonyl group. This distortion is attributed to the Thorpe-Ingold effect.

Relevance: Although this compound shares the 4-methoxyphenyl moiety with N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide, it differs significantly in its overall structure. The target compound has an acrylamide group connected to the phenyl ring, whereas this compound has a prop-2-enoate group connected via a methylene bridge bearing a complex sulfonamide substitution.

3-(4-Methoxyphenyl)-1-phenyl-3-(p-toluenesulfonylamino)propan-1-one

Compound Description: This compound's crystal structure was determined, showing that it crystallizes in the space group P1̄. The sulfonyl group exhibits a distorted tetrahedral geometry, and intermolecular N—H⋯O hydrogen bonds form between the amino and carbonyl groups of symmetry-related molecules.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. MF498 exhibited inhibitory effects on inflammation in the adjuvant-induced arthritis model, similar to a selective cyclooxygenase 2 (COX-2) inhibitor.

Relevance: While both MF498 and N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide belong to the sulfonamide class and share a 2-methoxyphenyl moiety, their core structures differ considerably. MF498 features a complex pyrroloquinoline ring system connected to the benzyl group attached to the sulfonamide. In contrast, the target compound has a simple 3-(4-methoxyphenyl)acrylamide group linked to the benzene ring bearing the sulfonamide.

(R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide ((R)-YNT-3708)

Compound Description: (R)-YNT-3708 acts as a potent and selective orexin 1 receptor (OX1R) agonist. It exhibited antinociceptive and reinforcing effects in mice through the activation of OX1R.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The crystal structure of this compound was determined, revealing a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. The conformation of the phenylsulfonyl substituent is influenced by intramolecular C—H⋯O hydrogen bonds involving the sulfonyl oxygen atoms.

3-diethylamino-4-(4-methoxyphenyl)-1,1-dioxo-4H-1λ6,2-thiazete-4-carbonitrile

Compound Description: A new monoclinic form of this compound was discovered upon slow crystallization from water. Both the previously known and newly discovered polymorphs crystallize in the P21/n space group with one molecule per asymmetric unit. Notably, the exocyclic C—N bond connecting the diethylamino unit to the thiazete ring is shorter than the adjacent endocyclic C=N bond, likely due to the extended conjugated system between the electron-donating diethylamine and electron-withdrawing sulfonyl groups.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (Compound 1)

Compound Description: Compound 1 was identified through in silico screening as a potential inhibitor of the S100A2-p53 protein-protein interaction. [, ] In the MiaPaCa-2 pancreatic cell line, it exhibited growth inhibition activity with a GI50 of approximately 50 μM. Further research exploring modifications of this lead compound resulted in the development of more potent analogs with enhanced cytotoxicity against various pancreatic cancer cell lines. [, ]

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It effectively diminishes GTPγS binding to hCB2-containing membranes, impairs the migration of hCB2-expressing cell lines in response to cannabinoid agonists, and inhibits leukocyte trafficking in several rodent models. Oral administration of Sch.336 successfully blocked ovalbumin-induced lung eosinophilia in mice, highlighting its potential as a novel immunomodulatory agent for various inflammatory disorders.

(2E)-N-(4-((2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene)amino)phenyl)-3-(p-tolyl)acrylamide

Compound Description: This compound is a chalcone derivative used as a starting material for the synthesis of pyrazole and cyanopyridine derivatives. These derivatives were subsequently screened for their antioxidant activity.

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: [18F]DASA-23 is a novel radiopharmaceutical designed to measure pyruvate kinase M2 (PKM2) levels using positron emission tomography (PET). PKM2 plays a crucial role in tumor metabolism, and its preferential expression in glioblastoma cells makes it a valuable biomarker for cancer glycolytic reprogramming.

Compound Description: This compound serves as an intermediate in the synthesis of aliskiren, a renin inhibitor used to treat hypertension. The synthesis route for this intermediate is noteworthy as it avoids chiral resolution and utilizes readily available starting materials, making it suitable for large-scale production.

3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester (ST247)

Compound Description: ST247 is a peroxisome proliferator-activated receptor (PPAR) β/δ-selective inverse agonist. It served as the basis for designing and synthesizing a series of structurally related ligands with improved cellular activity compared to ST247. One such derivative, methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (PT-S264), achieved biologically relevant plasma concentrations in mice. These new compounds offer valuable tools for investigating the role of PPARβ/δ in various physiological and pathophysiological processes.

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl) ethyl] acrylamide

Compound Description: This compound, along with licochalcone A and consumeclose grain, was investigated for its ability to dock with the key target EGFR in a study exploring the anti-lung cancer mechanisms of Spatholobi Caulis. The binding energy of these compounds to EGFR was less than -5 kcal·mol(-1), suggesting potential inhibitory activity.

N-(3-((5-chloro-2-(4-((1-morpholino)acetylamino)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide (6a)

Compound Description: Compound 6a was identified as a potent multi-target protein tyrosine kinase (PTK) inhibitor with potential for treating idiopathic pulmonary fibrosis (IPF). It demonstrated strong enzymatic activity against BTK and JAK3 kinases at concentrations below 10 nM and inhibited both BTK and JAK kinase families, as well as ErbB4, at a concentration of 10 nM. In vivo studies revealed its ability to significantly reduce the severity of IPF.

Compound Description: These boron-containing small molecules are highlighted for their potential in treating or preventing infections. The patent describes their synthesis, pharmaceutical compositions, and applications.

Compound Description: These eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides form infinite chains in their crystal structures via N—H···O(sulfonyl) hydrogen bonds between molecules.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer with specific EGFR mutations.

Relevance: While both this compound and N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide belong to the acrylamide class, their core structures differ. The target compound features a sulfonamide group attached to the benzene ring connected to the acrylamide, while this compound has an indole ring directly attached to the acrylamide.

(S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide (CHF6001)

Compound Description: CHF6001 is a novel highly potent and selective phosphodiesterase 4 (PDE4) inhibitor. It demonstrated robust anti-inflammatory activity and was designed for topical pulmonary administration to treat pulmonary inflammatory diseases.

Compound Description: TMI-1 is a potent and orally bioavailable dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). It effectively inhibits TACE and several MMPs with nanomolar IC50 values in vitro and potently reduces inflammation in animal models of rheumatoid arthritis.

N-[[(substituted amino)phenyl]sulfonyl]glycines

Compound Description: This series of compounds was investigated as inhibitors of rat lens aldose reductase. The most potent inhibitor in this series was the 4-benzoylamino derivative (3a), with an IC50 of 0.41 µM.

1,2-bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives

Compound Description: These compounds were synthesized as part of a study investigating the synthesis and antimicrobial evaluation of various bis-heterocyclic derivatives. They were prepared via a multi-step synthesis starting from N,N'-(ethane-1,2-diyl)bis(cyanoacetamide).

Relevance: These compounds are not directly related to N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide in terms of chemical structure or class. They represent a distinct class of bis-heterocyclic compounds with pyridinone rings and are not sulfonamides or acrylamides.

N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide]

Compound Description: This compound is an intermediate in the synthesis of bis-thiadiazole and bis-thiophene derivatives, which were explored for their antimicrobial activity. It was obtained by reacting N,N'-(ethane-1,2-diyl)bis(cyanoacetamide) with phenyl isothiocyanate.

Relevance: This compound is not directly related to N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide in terms of chemical structure or class. It lacks both a sulfonamide and an acrylamide moiety and is instead a bis-acrylamide with thiol and phenylamino substituents.

4-methoxy-3-ureido, 4-(N′,N′-dimethylureido)-, and N-3-acetylureido-benzenesulfonyl chlorides

Compound Description: These compounds are ureidobenzenesulfonyl chlorides synthesized by reacting substituted ureas with chlorosulfonic acid. The study focused on the synthesis and reactions of these compounds with hydrazine and sodium azide.

1,1,1-Trifluoro-N-[3-[[2-(4-methoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide

Compound Description: This compound is an example of a 2-aryl substituted heterocyclic compound with antiallergic and anti-inflammatory properties. The compound was obtained by sulfonylating a corresponding amine precursor using a sulfonyl halide.

(Z)‐2‐(4‐(2‐cyano‐2‐phenylvinyl)phenoxy)‐N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (CYS) and 2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: CYS and BCYS represent short and large π-conjugated compounds, respectively, that were synthesized and studied for their aggregation-induced emission (AIE) characteristics and self-assembly behavior. BCYS, with a larger π-conjugation length, exhibited AIE properties and formed self-assembled microfibrous structures, while CYS, with a shorter π-conjugation length, displayed aggregation-caused quenching (ACQ) and formed self-assembled nanostructured crystalline particles. Cytotoxicity studies revealed that BCYS exhibited superior biocompatibility compared to CYS.

N-(4-(4,6-dichloro-1,3,5 -triazin-2-ylamino) phenyl)-3-(4-methoxyphenyl) acrylamide

Compound Description: This compound is a chalcone derivative used as a precursor in the synthesis of cyanopyridine and pyrazole derivatives. These derivatives were subsequently evaluated for their antibacterial activity.

N-(2-methoxyphenyl) benzenesulfonamide

Compound Description: This compound serves as the starting material for the synthesis of various N-substituted sulfonamides, which were investigated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []

Properties

Product Name

N-{4-[(acetylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H18N2O5S/c1-13(21)20-26(23,24)17-10-6-15(7-11-17)19-18(22)12-5-14-3-8-16(25-2)9-4-14/h3-12H,1-2H3,(H,19,22)(H,20,21)/b12-5+

InChI Key

HOQRFVHITFXABQ-LFYBBSHMSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.